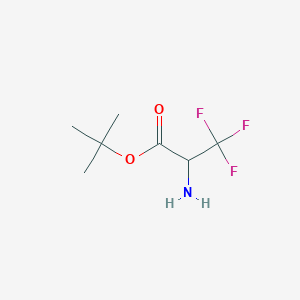
tert-Butyl 2-amino-3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-3,3,3-trifluoropropanoate: is a chiral compound with the molecular formula C7H12F3NO2. It is a white solid known for its use as a chiral auxiliary in asymmetric synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and trifluoroacetic acid.
Reaction with Ammonia: tert-Butyl acrylate is reacted with ammonia to introduce the amino group.
Fluorination: The trifluoromethyl group is introduced using trifluoroacetic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl 2-amino-3,3,3-trifluoropropanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.
Major Products
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-amino-3,3,3-trifluoropropanoate is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique trifluoromethyl group serves as a probe in NMR spectroscopy to investigate molecular dynamics.
Medicine
In medicine, this compound is explored for its potential as a building block in the synthesis of fluorinated drugs. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which tert-Butyl 2-amino-3,3,3-trifluoropropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the pharmacokinetic profiles of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-amino-3,3-difluoropropanoate
- tert-Butyl 2-amino-3,3,3-trichloropropanoate
- tert-Butyl 2-amino-3,3,3-trifluorobutanoate
Uniqueness
tert-Butyl 2-amino-3,3,3-trifluoropropanoate stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to its difluoro and trichloro analogs. Additionally, the trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug discovery and development.
Eigenschaften
Molekularformel |
C7H12F3NO2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)4(11)7(8,9)10/h4H,11H2,1-3H3 |
InChI-Schlüssel |
BCCYDVOMYQWGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


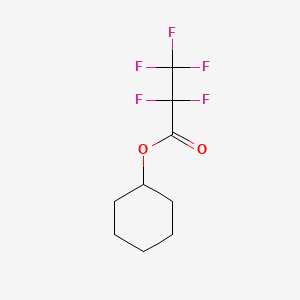

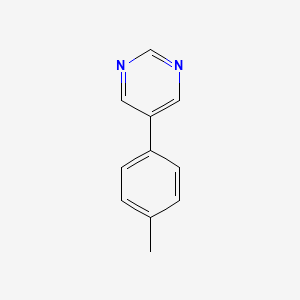
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
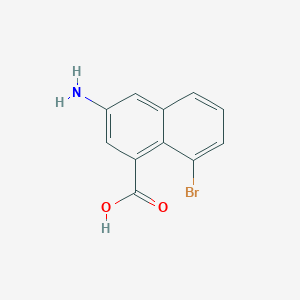
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
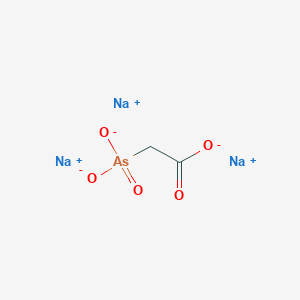
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
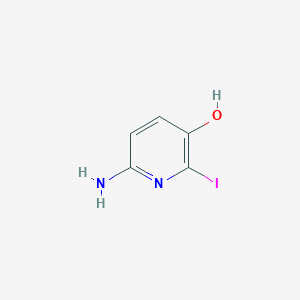
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
